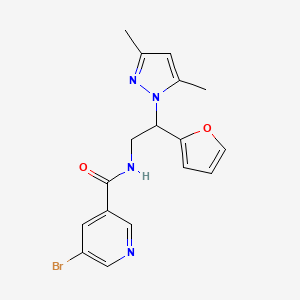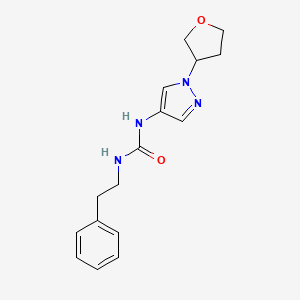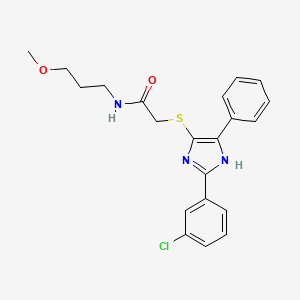![molecular formula C11H15ClN2O3S B2834094 2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide CAS No. 1154010-20-4](/img/structure/B2834094.png)
2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide is a chemical compound with the CAS Number: 1154010-20-4 . It has a molecular weight of 290.77 . The IUPAC name for this compound is N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O3S/c1-7(12)11(15)14-8(2)9-3-5-10(6-4-9)18(13,16)17/h3-8H,1-2H3,(H,14,15)(H2,13,16,17) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
1. Spectroscopic Characterization and In Vitro Cytotoxicity Study
The sulfonamide compound 3-chloro-N-(4-sulfamoylphenethyl)propanamide, a closely related compound, has been synthesized and characterized using various spectroscopic methods. It has been evaluated for in vitro cytotoxic activity against various tumor cells, showing significant antiproliferative effects, particularly against ECC-1 tumor cells. This suggests potential applications in cancer research and treatment (Durgun et al., 2016).
2. Synthesis and Chemical Reactivity
In another study, N-Ethyl-5-phenylisoxazolium-3′-sulfonate was found to be a valuable reagent for nucleophilic side chains of proteins. This research suggests potential applications in protein chemistry and enzyme studies, providing insights into selective chemical reactions that could be important in drug development and biochemical studies (Llamas et al., 1986).
3. Solubility and Chemical Properties
The solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in various solvent mixtures was determined, providing important data for understanding the physical and chemical properties of similar sulfonamide compounds. This kind of research is critical for pharmaceutical development, where solubility plays a key role in drug formulation and delivery (Pascual et al., 2017).
4. Biodegradation Studies
Research on the biodegradation of chlorimuron-ethyl, a sulfonamide herbicide, by Rhodococcus sp. has implications for environmental sciences, particularly in understanding and mitigating the impact of such compounds on ecosystems. This research helps in developing strategies for the removal of long-term residual sulfonylurea herbicides from the environment (Li et al., 2016).
5. Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats, which includes a propanamide group, provide valuable insights for drug development, especially for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates (Wu et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-7(12)11(15)14-8(2)9-3-5-10(6-4-9)18(13,16)17/h3-8H,1-2H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMWXTIHOJTITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2834012.png)

![2-Chloro-N-[(2,5-difluorophenyl)methyl]-N-(oxan-4-ylmethyl)acetamide](/img/structure/B2834014.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2834022.png)


![Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2834027.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)
![5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2834029.png)

